molecular formula C5H7BrO2 B1338430 5-(Bromomethyl)dihydrofuran-2(3H)-one CAS No. 32730-32-8

5-(Bromomethyl)dihydrofuran-2(3H)-one

Cat. No. B1338430
CAS RN: 32730-32-8
M. Wt: 179.01 g/mol
InChI Key: IKGVIERLNJRBCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various bromomethyl-substituted furanones has been explored through different methods. For instance, (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones have been prepared from commercially available maleic anhydrides, involving a key debrominative decarboxylation or bromodecarboxylation reaction . Another approach includes the regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids to produce 3-(bromomethylene)isobenzofuran-1(3H)-ones, which can be further modified through palladium-catalyzed cross-coupling reactions or converted into other heterocycles . Additionally, a radical synthesis method has been used to create bromo- and iodomethyl-substituted tetrahydrofurans, starting with aryl-functionalized bis(homoallylic) alcohols and leading to halocyclization products .

Molecular Structure Analysis

The molecular structure of bromofuranone derivatives has been studied using various techniques. X-ray diffraction analysis has been employed to determine the crystal structure of a novel phthalide derivative, revealing its crystallization in a monoclinic space group with specific unit-cell parameters . Furthermore, Density Functional Theory (DFT) calculations have been used to optimize geometries and calculate vibrational frequencies, electronic properties, and thermodynamic properties, which are in good agreement with experimental data .

Chemical Reactions Analysis

Bromofuranones have been shown to react with nucleophiles to form cyclopropane bis-lactones through a mechanism involving a double Michael addition followed by ring closure via internal nucleophilic substitution of the halogen . Moreover, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes has been carried out, leading to the synthesis of new compounds with high yield . These compounds have shown promising antibacterial activity against various microorganisms.

Physical and Chemical Properties Analysis

The physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols have been investigated, with structures confirmed by 1H NMR spectroscopy and elemental analysis . The crystal structures of 4,5-bis(bromomethyl)-1,3-dithiol-2-one have been determined, showing that the molecules align in a head-to-tail fashion along one axis and stack along another axis . An extensive network of intermolecular hydrogen bonds has been observed, contributing to the stability of the crystal structure .

Scientific Research Applications

Synthesis of Cyclopropane Lactones and Heterocyclic Compounds

5-(Bromomethyl)dihydrofuran-2(3H)-one is involved in the synthesis of cyclopropane lactones and other fused heterocyclic compounds. This process utilizes stabilized carbanions and results in various functionalized cyclopropanes and dihydrofurans as minor components (Farin˜a et al., 1987).

Antimicrobial Applications

The compound has been studied for its potential in inhibiting microbial communication and biofilm formation by Staphylococcus epidermidis. This research suggests its potential use in controlling microbial growth (Benneche et al., 2008).

Catalyst in Biomass Conversion

It plays a role in the catalytic conversion of biomass-derived hexoses to 2,5-Diformylfuran (DFF), a valuable chemical intermediate. This process involves the formation of 5-(bromomethyl)furan-2-carbaldehyde followed by a Kornblum-type reaction (Laugel et al., 2014).

Synthesis of Hyperbranched Polyethers

The compound is used in the synthesis of hyperbranched polyethers, where it undergoes self-condensation to yield polymers with significant molecular weight. These polymers have a variety of applications, including in materials science (Uhrich et al., 1992).

Production of Hydrophobic Analogs of Biomass-Derived Compounds

It is significant in the production of hydrophobic analogs of 5-(Hydroxymethyl)furfural (HMF), a key renewable chemical intermediate. Its superior thermal and hydrolytic stability enhance its usability in various chemical processes (Anchan & Dutta, 2021).

Rearrangement into Functionalized Piperid

ines5-(Bromomethyl)dihydrofuran-2(3H)-one is involved in the rearrangement of 5-(bromomethyl)-1-pyrrolinium bromides into functionalized piperidines. This process is important in the synthesis of complex molecules used in pharmaceuticals and other applications (Kimpe et al., 1996).

Electrocatalytic Hydrogenation in Biomass Conversion

This compound is involved in the electrocatalytic hydrogenation of biomass-derived furanic compounds. It plays a crucial role in the conversion of these compounds into valuable chemicals and materials (Kwon et al., 2015).

Future Directions

The future directions of research and applications involving 5-(Bromomethyl)dihydrofuran-2(3H)-one are not directly available in the resources. However, similar compounds have been used in various fields, including the synthesis of new furfurylamines for the biochemical and pharmaceutical industries2.


Please note that while this analysis provides a comprehensive overview based on the available resources, the specific details about 5-(Bromomethyl)dihydrofuran-2(3H)-one may vary. Further research and studies are needed to provide more accurate and detailed information about this compound.


properties

IUPAC Name

5-(bromomethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c6-3-4-1-2-5(7)8-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGVIERLNJRBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456541
Record name 2(3H)-Furanone, 5-(bromomethyl)dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)dihydrofuran-2(3H)-one

CAS RN

32730-32-8
Record name 2(3H)-Furanone, 5-(bromomethyl)dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
K Yan, H Kwon, M Huddleston, D Jiang… - The Journal of Physical …, 2023 - ACS Publications
Electrocatalytic biomass valorization has attracted increasing interest over the years. Amongst many possible products from biomass upgrading, pyridine-containing chemicals are …
Number of citations: 0 pubs.acs.org
S Bormann, MMCH van Schie, TP de Almeida… - … methods for oxygenases - pure.tudelft.nl
The electrochemical reduction of oxygen can be used as an in situ generation method for hydrogen peroxide in order to drive peroxidases. From an atom efficiency point of view, this is …
Number of citations: 2 pure.tudelft.nl
YP Yen, JH Chen - Organic preparations and procedures …, 2006 - Taylor & Francis
An alternative way4b for the synthesis of 5 involves the Claisen orthoester rearrangement of 1 j-hexadien3-01 (6) to yield ethyl (E)-4, 7-octadienoate (7), which upon reduction with LiAlH…
Number of citations: 3 www.tandfonline.com
S Bormann, MMCH van Schie, TP De Almeida… - …, 2019 - Wiley Online Library
Various enzymes utilize hydrogen peroxide as an oxidant. Such “peroxizymes” are potentially very attractive catalysts for a broad range of oxidation reactions. Most peroxizymes, …
K Moriyama, T Sugiue, C Nishinohara… - The Journal of Organic …, 2015 - ACS Publications
A divergent synthesis of α-substituted bromomethyl γ-lactones was developed, which involves the diastereoselective bromolactonization of α-substituted 4-pentenoic acids and 4-…
Number of citations: 31 pubs.acs.org
S Bormann, M van Schie, TP Almeida… - Exploring the use of …, 2019 - research.tudelft.nl
Oxidation reactions are crucial for the formation of chemical groups, and an oxidizing compound is required. To illustrate such compounds, we can mention Cl2, F2 and O2, …
Number of citations: 3 research.tudelft.nl
SJ Balkrishna, CD Prasad, P Panini… - The Journal of …, 2012 - ACS Publications
Isoselenazolones were synthesized by a copper-catalyzed Se–N bond forming reaction between 2-halobenzamides and selenium powder. The catalytic activity of the various …
Number of citations: 88 pubs.acs.org
N Kaur, N Ahlawat, P Grewal… - Current Organic …, 2019 - ingentaconnect.com
The reactions involving the formation of CO bond using metal as a catalyst have emerged to be one of the most influential reactions for the synthesis of heterocycles in modern organic …
Number of citations: 8 www.ingentaconnect.com
EE Alberto, LM Muller, MR Detty - Organometallics, 2014 - ACS Publications
Diaryl ditellurides were oxidized in situ to give aryltellurinic acids, which catalyzed the oxidation of NaBr with H 2 O 2 in buffered aqueous solutions. The aryltellurinic acids were slowly …
Number of citations: 40 pubs.acs.org
EE Alberto, AL Braga, MR Detty - Tetrahedron, 2012 - Elsevier
The design and synthesis of imidazolium-containing diselenides 4a–c is described. The introduction of the N-methylimidazolium group gives freely soluble compounds in water, unlike …
Number of citations: 62 www.sciencedirect.com

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